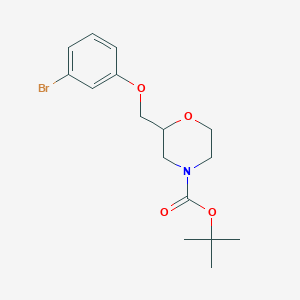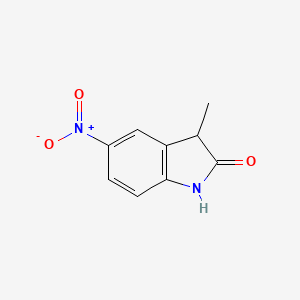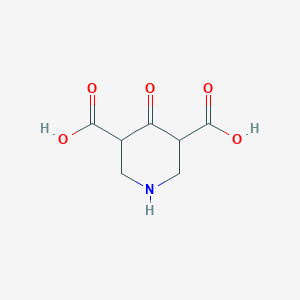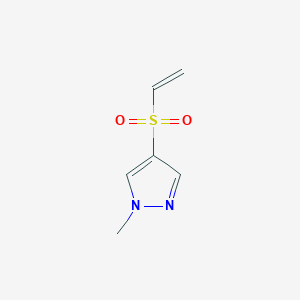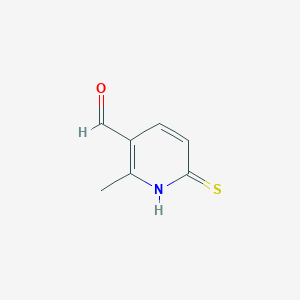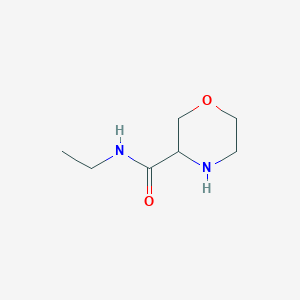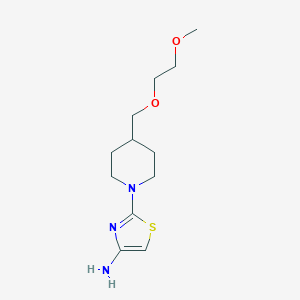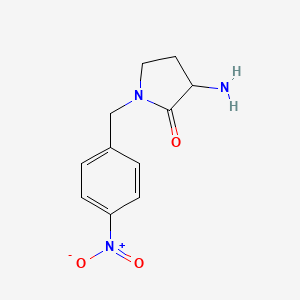
1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a prop-2-yn-1-yl group and an m-tolyl group
Méthodes De Préparation
The synthesis of 1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of hydrazine derivatives with alkynes in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts.
Analyse Des Réactions Chimiques
1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(Prop-2-yn-1-yl)-3-(m-tolyl)-1H-pyrazole: Differing in the position of the m-tolyl group.
1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole: Differing in the position of the tolyl group.
1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole: Differing in the position of the tolyl group.
Propriétés
Formule moléculaire |
C13H12N2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
4-(3-methylphenyl)-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C13H12N2/c1-3-7-15-10-13(9-14-15)12-6-4-5-11(2)8-12/h1,4-6,8-10H,7H2,2H3 |
Clé InChI |
JIBXTXQCLBYQOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CN(N=C2)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



